
6,8-Dichloro-3-formylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-3-formylcoumarin, also known as 6,8-Dichloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a derivative of coumarin. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions and a formyl group at the 3rd position of the coumarin ring. It has a molecular formula of C10H4Cl2O3 and a molecular weight of 243.04 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-3-formylcoumarin can be achieved through several methods. One common approach involves the reduction of 3-cyanocoumarins using Raney nickel in formic acid . Another method includes the oxidation of 3-methylcoumarins using selenium dioxide, which affords 3-formylcoumarins with moderate yields . Additionally, the Vilsmeier-Haack reaction can be employed, where 7-dialkyl- and diarylaminocoumarins react readily to give 3-formyl derivatives upon treatment with DMF/POCl3 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of method depends on the availability of starting materials, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-3-formylcoumarin undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include 6,8-dichloro-3-carboxycoumarin, 6,8-dichloro-3-hydroxymethylcoumarin, and various substituted coumarin derivatives.
Scientific Research Applications
6,8-Dichloro-3-formylcoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-formylcoumarin involves its interaction with various molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The formyl group and chlorine atoms play crucial roles in its binding affinity and specificity . Additionally, its fluorescent properties make it useful in imaging and detection applications .
Comparison with Similar Compounds
4-Chloro-3-formylcoumarin: Similar in structure but with a single chlorine atom at the 4th position.
4,6-Dichloro-3-formylcoumarin: Similar but with chlorine atoms at the 4th and 6th positions.
3-Formylcoumarin: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
Uniqueness: 6,8-Dichloro-3-formylcoumarin is unique due to the presence of chlorine atoms at both the 6th and 8th positions, which enhances its reactivity and potential for further functionalization. This structural feature also contributes to its distinct biological activities and applications in various fields.
Properties
CAS No. |
1003709-76-9 |
|---|---|
Molecular Formula |
C10H4Cl2O3 |
Molecular Weight |
243.04 g/mol |
IUPAC Name |
6,8-dichloro-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H4Cl2O3/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-4H |
InChI Key |
RQDYZXXDZAODMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


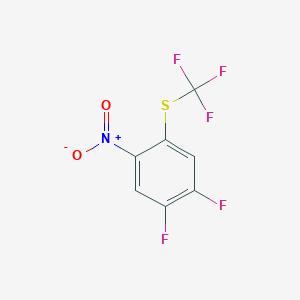
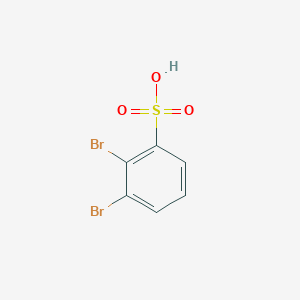
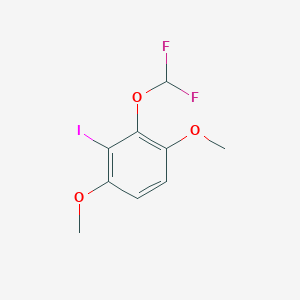
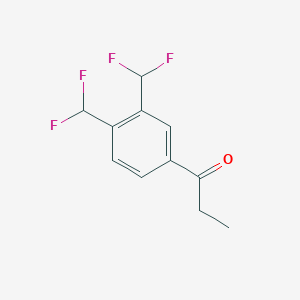


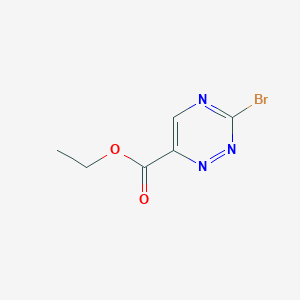
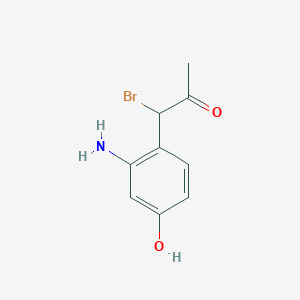

![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)
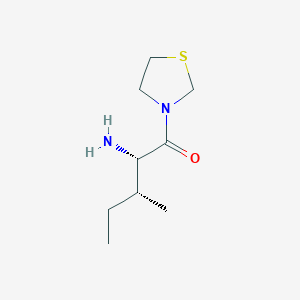
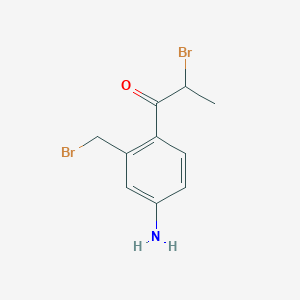
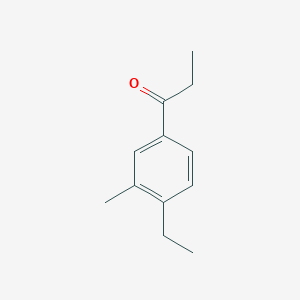
![Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)
